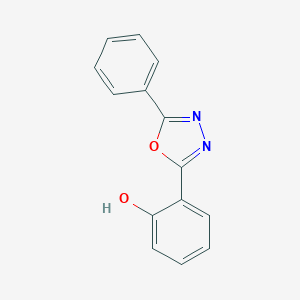

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKJOWVRUHGNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419396 | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-24-4 | |

| Record name | 18233-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol and Its Derivatives

Classical Cyclization Approaches to 1,3,4-Oxadiazole (B1194373) Ring Systems

The most traditional and widely employed methods for constructing the 1,3,4-oxadiazole ring involve the cyclization of linear acylhydrazine derivatives. These methods are valued for their reliability and the ready availability of starting materials.

Formation from Hydrazide Precursors and Carboxylic Acids

A foundational method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the target phenol (B47542) derivative, is the condensation of a hydrazide with a carboxylic acid. nih.govnih.gov This approach typically proceeds in two stages: the initial formation of a 1,2-diacylhydrazine intermediate, followed by a dehydrative cyclization. nih.gov For the specific synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, this would involve the reaction of benzohydrazide (B10538) with salicylic (B10762653) acid or, alternatively, salicylic hydrazide with benzoic acid. The subsequent ring closure of the resulting N-benzoyl-N'-salicyloylhydrazine intermediate is then effected by a dehydrating agent to yield the final product. Various coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), can be used to facilitate the initial amide bond formation. nih.gov

Dehydration Reactions Utilizing Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating agent for the direct cyclization of 1,2-diacylhydrazine intermediates into 1,3,4-oxadiazoles. nih.govipindexing.com This method is one of the most popular for preparing both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov The reaction involves heating the diacylhydrazine with phosphorus oxychloride, which promotes the intramolecular cyclodehydration to form the stable five-membered oxadiazole ring. ipindexing.comgoogle.com This approach is highly efficient and has been used to synthesize a wide array of oxadiazole derivatives. yu.edu.jomdpi.com Besides POCl₃, other dehydrating agents like thionyl chloride, phosphorus pentoxide, and polyphosphoric acid can also be employed. nih.govipindexing.comresearchgate.net

| Dehydrating Agent | Substrate | Outcome | Reference |

| Phosphorus Oxychloride (POCl₃) | 1,2-Diacylhydrazines | Efficient cyclodehydration to 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |

| Thionyl Chloride (SOCl₂) | N,N'-Diacylhydrazines | Formation of 1,3,4-oxadiazole derivatives | researchgate.net |

| Phosphorus Pentoxide (P₂O₅) | N,N'-Diacylhydrazines | Synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | nih.gov |

| Polyphosphoric Acid (PPA) | Hydrazine Hydrate & Acylating Agents | In situ synthesis of symmetric and unsymmetric 1,3,4-oxadiazoles | organic-chemistry.org |

Oxidative Cyclization Pathways

An alternative to dehydrative methods is the oxidative cyclization of N-acylhydrazones. nih.govbohrium.com These precursors are readily prepared by condensing an acid hydrazide with an aldehyde. For the synthesis of the target compound, benzohydrazide could be condensed with salicylaldehyde (B1680747) to form the corresponding N-benzoyl-salicylidenehydrazone. This intermediate is then subjected to an oxidizing agent, which promotes the cyclization and aromatization to the 1,3,4-oxadiazole ring. nih.gov A variety of oxidants have been successfully used for this transformation, including bromine in acetic acid, lead(IV) oxide, and hypervalent iodine reagents. rsc.org Recent advancements have introduced milder and more sustainable methods, such as electrochemical oxidation, which can proceed without the need for stoichiometric chemical oxidants. bohrium.comnih.gov This electrochemical approach has been shown to be effective for a broad range of substrates, allowing for the one-pot synthesis of 1,3,4-oxadiazoles directly from aldehydes and hydrazides. nih.gov

| Oxidizing System | Substrate | Key Feature | Reference |

| Fe(III)/TEMPO/O₂ | Aroyl Hydrazones | Catalytic, broad scope, good functional-group tolerance | organic-chemistry.org |

| Molecular Iodine (I₂) / K₂CO₃ | Acylhydrazones | Transition-metal-free, scalable | organic-chemistry.org |

| Electrochemical Oxidation (DABCO-mediated) | N-Acyl Hydrazones | Mild conditions, avoids stoichiometric oxidants, one-pot procedure | nih.gov |

| K₂CO₃ (as base) | Hydrazides and Methyl Ketones | Unexpected C-C bond cleavage followed by cyclization | nih.gov |

Multicomponent Reactions and Functionalization Strategies

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and ability to generate molecular diversity rapidly. acs.org Functionalization of a pre-formed oxadiazole ring is another key strategy for creating derivatives.

"Click" Chemistry Applications in Derivatization

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for the derivatization of molecules containing the 1,3,4-oxadiazole scaffold. organic-chemistry.orgyoutube.com This reaction forms a stable 1,2,3-triazole ring, linking the oxadiazole-containing molecule to another molecular fragment. For example, a derivative of this compound could be synthesized with a terminal alkyne or an azide (B81097) group. This functionalized oxadiazole can then be "clicked" with a complementary azide- or alkyne-containing molecule. mdpi.com This strategy is highly efficient and has been used to prepare complex bola-type molecules where a 1,3,4-oxadiazole unit is linked via a triazole to a polyethylene (B3416737) glycol (PEG) chain. mdpi.com The Huisgen 1,3-dipolar cycloaddition of tetrazoles with acid chlorides also provides a clean and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

Incorporation of Sulfanyl (B85325) Acetamide (B32628) Moieties

Derivatives of this compound can be synthesized by introducing sulfanyl acetamide groups. This functionalization often begins with the synthesis of a thiol-containing oxadiazole. For the parent structure, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) is a key intermediate, which can be prepared by reacting benzohydrazide with carbon disulfide in a basic medium. nih.govresearchgate.netresearchgate.net The resulting thiol is nucleophilic and can be reacted with N-substituted 2-bromoacetamides. nih.gov This S-alkylation reaction, typically carried out in the presence of a base like sodium hydride in a solvent such as DMF, yields 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides. nih.govresearchgate.net This modular approach allows for the synthesis of a library of compounds by varying the substituent on the acetamide portion. nih.gov

Synthesis of Metal Complexes Featuring this compound Ligands

The this compound molecule, through its deprotonated form (phenolate), acts as an effective ligand for coordinating with metal ions. The nitrogen atoms of the oxadiazole ring and the phenolate (B1203915) oxygen can form stable chelate structures with various metals. This has led to the development of metal complexes with interesting photophysical properties.

A notable example is the aluminum complex featuring the 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate ligand. This complex has been utilized as an emitting species in the fabrication of bright blue emitting Organic Light-Emitting Diodes (OLEDs). mdpi.com The structure of the ligand allows for the creation of robust and thermally stable materials suitable for electroluminescent applications.

While direct examples for a wide range of metals with this specific ligand are specialized, the broader class of 1,3,4-oxadiazole derivatives has been extensively used to form complexes. Research on related ligands, such as 2-amino-5-phenyl-1,3,4-oxadiazole and 2-Hydroxy-N'-(5-Phenyl-1,3,4-Oxadiazol-2-yl) Benzohydrazide, demonstrates the versatility of the oxadiazole scaffold in coordination chemistry. These ligands have been shown to form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Zn(II), Co(II), and others. annalsofrscb.roresearchgate.net In these complexes, the oxadiazole ring's nitrogen atom and an adjacent functional group (like an amino or hydroxyl group) typically serve as the coordination sites. For instance, in complexes of 2-amino-5-phenyl-1,3,4-oxadiazole, the ligand acts as a bidentate donor, coordinating through the amino nitrogen and one of the oxadiazole nitrogens. researchgate.net

Table 1: Examples of Metal Complexes with 1,3,4-Oxadiazole-Based Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Application/Property | Reference |

| 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate | Aluminum(III) | Not specified | Blue emitting OLEDs | mdpi.com |

| 2-amino-5-phenyl-1,3,4-oxadiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(L)₂Cl₂] | General coordination study | researchgate.net |

| 2-Hydroxy-N'-(5-Phenyl-1,3,4-Oxadiazol-2-yl) Benzohydrazide | Ni(II), Cu(II), Fe(II), Cd(II), Co(II), Cr(III) | Not specified | General coordination study | annalsofrscb.ro |

Regioselective Synthesis and Structural Isomerism Considerations

The synthesis of substituted this compound requires careful control to achieve the desired regiochemistry, particularly concerning the placement of substituents on the phenolic ring. The position of the hydroxyl group relative to the oxadiazole substituent significantly influences the compound's chemical and physical properties.

Regioselectivity: The synthesis typically starts from a substituted hydroxybenzoic acid or its corresponding hydrazide. For example, the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols proceeds by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with an appropriate aryl acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This method selectively yields the product where the oxadiazole ring is at the 4-position of the phenol ring. To synthesize the target compound, this compound, one would start with salicylic acid (2-hydroxybenzoic acid) or its derivatives. For instance, reacting 2-hydroxybenzohydrazide (B147611) with carbon disulfide and potassium hydroxide, followed by further steps, yields 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, a precursor to related derivatives. uobaghdad.edu.iq The choice of the starting benzoic acid isomer (e.g., 2-hydroxy-, 3-hydroxy-, or 4-hydroxybenzoic acid) is the primary determinant for the regiochemical outcome.

Structural Isomerism: Besides regioselectivity, structural isomerism involving the heterocyclic ring is also a key consideration. The 1,3,4-oxadiazole ring has other isomers, such as 1,2,4-oxadiazole (B8745197). The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, a structural isomer of the title compound, is achieved through a different pathway, typically by reacting a benzamidoxime (B57231) with an appropriate acylating agent like ethyl salicylate (B1505791). rsdjournal.org The resulting 1,2,4-oxadiazole isomer has distinct chemical and biological properties compared to its 1,3,4-oxadiazole counterpart.

Table 2: Comparison of Synthetic Pathways for Isomers

| Compound | Isomer Type | Key Precursors | Typical Reaction | Reference |

| This compound | Regioisomer (target) | 2-Hydroxybenzohydrazide, Benzoic acid | Cyclodehydration | uobaghdad.edu.iq |

| 2,6-Di-tert-butyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | Regioisomer | 3,5-Di-tert-butyl-4-hydroxybenzoic acid, Benzhydrazide | Reaction with POCl₃ | nih.gov |

| 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | Structural Isomer | Benzamidoxime, Ethyl salicylate | Reaction and cyclization | rsdjournal.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on using less hazardous solvents, reducing reaction times, and improving energy efficiency.

One sustainable approach involves the replacement of hazardous solvents. For example, in the synthesis of 2-p-nitrobenzyl-5-phenyl-1,3,4-oxadiazole, a derivative of the title compound, the traditionally used solvent carbon tetrachloride was successfully replaced with the less toxic dichloromethane. tsijournals.com This substitution represents a move towards greener reaction conditions.

Another significant green methodology is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been employed to synthesize complex derivatives, such as linking a 2-phenyl-1,3,4-oxadiazole (B1361358) moiety to another heterocyclic core via a triazole bridge. mdpi.com Click reactions are known for their high yields, mild reaction conditions, and simple work-up procedures, making them an attractive sustainable protocol.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of 1,3,4-oxadiazoles. This technique often leads to a dramatic reduction in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. While specific protocols for the title compound are part of the broader research, the general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented to benefit from microwave irradiation.

Table 3: Green Synthesis Approaches for 1,3,4-Oxadiazoles

| Green Approach | Principle | Example Application | Advantages | Reference |

| Alternative Solvents | Replacing hazardous solvents like CCl₄ with greener alternatives. | Synthesis of a 2,5-disubstituted-1,3,4-oxadiazole using dichloromethane. | Reduced toxicity and environmental impact. | tsijournals.com |

| Click Chemistry (CuAAC) | Efficient and specific bond formation under mild conditions. | Synthesis of complex oxadiazole-triazole conjugates. | High yields, mild conditions, atom economy. | mdpi.com |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions. | General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. | Reduced reaction times, higher yields, energy efficiency. | (General knowledge) |

Advanced Spectroscopic and Structural Characterization of 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the precise structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol can be confirmed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring, the 2-hydroxyphenyl ring, and the phenolic hydroxyl group. The aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, will contain a complex set of multiplets due to the protons on the two different benzene (B151609) rings.

The hydroxyl (-OH) proton signal is characteristically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In related hindered phenol-containing oxadiazole structures, this peak has been observed between δ 5.63 and δ 5.69 ppm. nih.gov The protons on the phenyl ring attached to C5 of the oxadiazole are expected to appear as multiplets. For comparison, in 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), these phenyl protons resonate in the δ 7.49-7.62 ppm range. researchgate.net The four protons of the 2-hydroxyphenyl substituent will exhibit more complex splitting patterns due to their distinct chemical environments and spin-spin coupling. In a similar compound, 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate (B1210297), the protons of the substituted phenol (B47542) ring appear as distinct multiplets, including a doublet of doublets around δ 8.00 ppm. nih.gov

The anticipated proton signals are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenolic OH | 5.5 - 10.0 | Broad Singlet (s) |

| Phenyl-H (ortho, meta, para) | 7.4 - 8.2 | Multiplet (m) |

| 2-Hydroxyphenyl-H | 7.0 - 8.0 | Multiplets (m) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 14 distinct carbon signals are expected. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and appear at characteristic downfield shifts. In various 2,5-disubstituted 1,3,4-oxadiazoles, these carbons (C2 and C5) typically resonate in the range of δ 161–167 ppm. nih.govnih.govresearchgate.net

The carbons of the phenyl and 2-hydroxyphenyl rings will appear in the aromatic region (δ 115–160 ppm). The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring is expected to be found at a downfield position, typically around δ 155-160 ppm, as seen in the spectrum of phenol itself. docbrown.info The remaining aromatic carbons will have chemical shifts influenced by their position relative to the oxadiazole and hydroxyl substituents. For instance, in 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the aromatic carbons resonate between δ 117 and δ 149 ppm. nih.gov

A summary of the expected ¹³C NMR chemical shifts is provided in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 and C5 (Oxadiazole Ring) | 161 - 167 |

| C-OH (Phenolic Ring) | 155 - 160 |

| C-O (Phenolic Ring) | 115 - 135 |

| Aromatic CH (Both Rings) | 115 - 135 |

| Quaternary C (Both Rings) | 120 - 140 |

Note: Chemical shifts are approximate and based on data from related structures.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

2D Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the spin-spin coupling networks between protons on the same aromatic ring, helping to differentiate the signals from the phenyl and the 2-hydroxyphenyl systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals that bear a hydrogen.

Solid-State NMR (ssNMR): Although less common for routine characterization, ssNMR could be employed to study the compound in its crystalline solid form. This would be valuable for investigating phenomena such as polymorphism, determining intermolecular interactions like hydrogen bonding in the crystal lattice, and understanding the molecular conformation in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint that is highly specific to its structure.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3100-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (-OH) group. nih.gov The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Aromatic Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.

C=N and C=C Stretching: The fingerprint region (below 1700 cm⁻¹) is rich with information. The C=N stretching vibration of the oxadiazole ring is a key signature, often found between 1600 and 1625 cm⁻¹. nih.govajchem-a.com This region also contains bands for the C=C stretching vibrations of the aromatic rings, typically appearing in the 1450-1600 cm⁻¹ range.

C-O-C and C-O Stretching: The spectrum will also feature characteristic C-O stretching bands. The asymmetric stretching of the C-O-C (ether-like) bond within the 1,3,4-oxadiazole ring is expected around 1230-1270 cm⁻¹. ajchem-a.com Additionally, the stretching vibration of the phenolic C-O bond will appear in this region, often near 1200 cm⁻¹.

The table below summarizes the principal FT-IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3100 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| C=N Stretch (Oxadiazole) | 1600 - 1625 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Oxadiazole) | 1230 - 1270 | Strong |

| Phenolic C-O Stretch | ~1200 | Strong |

Raman spectroscopy provides vibrational data that is complementary to FT-IR. According to the rule of mutual exclusion, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both.

Key applications and expected observations include:

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations of non-polar bonds. Therefore, strong signals are expected for the symmetric "breathing" modes of the phenyl and phenol rings. The symmetric stretching of the C=C bonds in the aromatic rings would also produce intense Raman bands.

Structural Analysis: The Raman spectrum serves as a unique fingerprint and can be used for structural confirmation, complementing the FT-IR data. While IR is more sensitive to polar groups like C=O and O-H, Raman is excellent for characterizing the C-C and C=C backbone of the aromatic systems.

Solid-State Studies: Raman spectroscopy is a powerful non-destructive technique for analyzing solid samples. It can be used to study crystallinity, identify different polymorphic forms, and investigate intermolecular interactions within the crystal lattice, which can be difficult to probe with other methods.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, which has a molecular formula of C₁₄H₁₀N₂O₂ and a monoisotopic mass of 238.07423 Da, mass spectrometry confirms its molecular weight and provides evidence of its structural integrity. uni.lu

Predicted mass-to-charge ratios (m/z) for various adducts of the compound have been calculated and are instrumental in identifying the molecule in complex mixtures. These predictions serve as a reference for experimental mass spectra.

Interactive Data Table: Predicted MS Adducts for C₁₄H₁₀N₂O₂

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 239.08151 |

| [M+Na]⁺ | 261.06345 |

| [M-H]⁻ | 237.06695 |

| [M+NH₄]⁺ | 256.10805 |

| [M+K]⁺ | 277.03739 |

| [M]⁺ | 238.07368 |

Data sourced from computational predictions. uni.lu

The fragmentation pattern of 1,3,4-oxadiazoles under mass spectrometry is well-documented and typically involves characteristic cleavage of the heterocyclic ring. researchgate.net In studies of similarly structured compounds, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, the molecular ion peak (M⁺) is consistently observed. nih.gov The base peak is often either the molecular ion itself or a fragment corresponding to the loss of a methyl radical ([M⁺-•CH₃]) from a substituent group. nih.gov

A notable fragmentation pathway observed for some 1,3,4-oxadiazoles is the loss of isocyanic acid (HNCO). nih.gov This process can occur through the rearrangement of the molecular ion, providing valuable clues about the compound's structure. nih.gov The fragmentation of related 1,3,4-oxadiazole derivatives often begins with the cleavage of bonds adjacent to the central ring, leading to the formation of stable carbocations. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are dictated by its conjugated π-system, which includes the phenyl and hydroxyphenyl rings linked by the oxadiazole core. Studies on analogous 2-R-5-phenyl-1,3,4-oxadiazoles show intense absorption maxima in the UV region, typically corresponding to π→π* electronic transitions. researchgate.netmdpi.com For instance, similar bola-type molecules containing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety exhibit strong absorption bands around 300 nm. mdpi.com Upon excitation at this wavelength, they display intense fluorescence in the 325 to 425 nm range. mdpi.com

The presence of the ortho-hydroxyl group on one of the phenyl rings is expected to significantly influence the photophysical properties of the title compound. Specifically, it allows for the possibility of Excited-State Intramolecular Proton Transfer (ESIPT). In a related compound, 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole (HOXD), ESIPT has been observed, leading to dual fluorescence—one from the initial enol form and another, significantly red-shifted, from the keto tautomer formed in the excited state. researchgate.net This phenomenon results in a large Stokes shift, which is a characteristic feature of ESIPT-capable molecules.

The absorption and emission spectra of 1,3,4-oxadiazole derivatives are also sensitive to the surrounding environment. In acidic media, a substantial red shift is often observed due to the protonation of the nitrogen atoms in the oxadiazole ring, leading to the formation of conjugate acid forms. researchgate.net The spectral properties can also be influenced by solvent polarity. jlu.edu.cn

Interactive Data Table: Typical Spectroscopic Data for Phenyl-Oxadiazole Analogs

| Property | Wavelength Range | Transition Type | Reference |

|---|---|---|---|

| UV-Vis Absorption | ~300 nm | S₀→S₁ (π→π*) | mdpi.com |

| Fluorescence Emission | 325 - 425 nm | S₁→S₀ | mdpi.com |

Data based on analogous compounds. mdpi.com

X-ray Crystallography for Single Crystal Structure Elucidation

While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation. The crystal structure of 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, a very close analogue, has been determined and offers a reliable model. nih.gov

In this analogue, the benzene and oxadiazole rings are nearly coplanar, with a small dihedral angle of 4.14 (2)° between them. nih.gov This planarity is a common feature in 2,5-disubstituted 1,3,4-oxadiazoles and facilitates efficient π-system conjugation. nih.govnih.gov However, the acetate substituent is rotated significantly out of the benzene plane, with a dihedral angle of 82.69 (9)°. nih.gov For the title compound, the phenolic hydroxyl group would likely engage in intramolecular hydrogen bonding with a nitrogen atom of the oxadiazole ring, further stabilizing a planar conformation.

The crystal packing of these molecules is often characterized by intermolecular interactions such as hydrogen bonds and π–π stacking. nih.govnih.gov In the case of the acetate analogue, weak inter-layer π–π interactions between the oxadiazole and benzene rings are observed, with a minimum ring centroid separation of 3.7706 (14) Å. nih.gov In other derivatives, N—H···N hydrogen bonds can link molecules into dimers. nih.gov

Interactive Data Table: Crystallographic Data for the Analogous Compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

Data from a study on a closely related analogue. nih.gov

Computational Chemistry and Theoretical Investigations of 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol

Quantum Chemical Calculations on Analogous Oxadiazole Ligands and Complexes

Quantum chemical calculations are instrumental in predicting the molecular geometry and electronic properties of oxadiazole derivatives. Studies on analogous structures provide a framework for understanding the behavior of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311G(d,p), are widely employed to optimize the ground-state geometries of these compounds. researchgate.netgrowingscience.comnih.gov For instance, a theoretical study on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), an analogous compound, involved a comprehensive structural and vibrational analysis using DFT calculations to interpret its infrared (IR) spectrum. capes.gov.br Similarly, investigations into 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole revealed a near-planar geometry, with the phenyl and tolyl rings showing only slight inclination relative to the central oxadiazole ring. nih.gov This planarity facilitates π-π stacking interactions between adjacent molecules. nih.gov

When these oxadiazole derivatives act as ligands to form metal complexes, DFT is used to study the resulting structures and bonding. A study on complexes of 2-(5-amino- researchgate.netresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol with Cu(II), Ni(II), and Zn(II) ions used DFT to analyze the geometries, spectral properties, and frontier molecular orbitals. researchgate.net Natural Bond Orbital (NBO) analysis in this study showed significant charge transfer from the oxygen and nitrogen donor atoms of the ligand to the central metal ion. researchgate.net

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a key component of these computational studies. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule. nih.gov For various oxadiazole derivatives, DFT has been used to calculate the HOMO-LUMO gap and other electronic descriptors like electronegativity, hardness, and softness, which help in understanding their electronic characteristics. nih.govjetir.org

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Designed Oxadiazole Derivative 1a | B3LYP/6-31G | -7.01 | -2.11 | 4.90 |

| Designed Oxadiazole Derivative 2a | B3LYP/6-31G | -7.34 | -2.29 | 5.05 |

| Designed Oxadiazole Derivative 5a | B3LYP/6-31G** | -7.51 | -1.87 | 5.64 |

This table presents example data from a study on newly designed 1,3,4-oxadiazole (B1194373) derivatives to illustrate the type of information obtained from quantum chemical calculations. The values are indicative of the electronic properties calculated for analogous structures. nih.gov

Theoretical Basis for Photophysical Behavior and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the photophysical properties of oxadiazole derivatives by predicting their electronic absorption spectra. researchgate.net These calculations provide insights into excitation energies, oscillator strengths, and the nature of electronic transitions, which are essential for understanding the fluorescence and absorption characteristics observed experimentally. researchgate.netnih.gov

Studies on various 1,3,4-oxadiazole derivatives show strong absorption bands in the UV region, which are computationally assigned to π→π* transitions. researchgate.netnih.govmdpi.com For example, DFT calculations on oxadiazole derivatives containing fluorene (B118485) moieties were performed to understand their structure-property relationships, correlating the theoretical findings with experimental absorption and emission spectra. researchgate.netnih.gov The electronic absorption spectra for these compounds typically show a strong band between 270–395 nm. nih.gov

In a TD-DFT study of transition metal complexes with an oxadiazole-phenol ligand, the calculated electronic spectra were compared with experimental results. researchgate.net For a Zn(II) complex, the calculated bands were attributed to intraligand charge transfer (ILCT) transitions. researchgate.net For Cu(II) and Ni(II) complexes, the transitions were identified as a mix of ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.net This demonstrates the power of theoretical calculations in interpreting complex electronic spectra.

The influence of molecular structure and environment on photophysical properties is also explored theoretically. DFT calculations have been used to analyze the difference in electron density between the ground state (S0) and the first excited state (S1) to visualize charge redistribution upon electronic excitation. mdpi.com For instance, in a study of bola-type molecules containing a 2-phenyl-1,3,4-oxadiazole (B1361358) fragment, analysis of the electron density difference confirmed that the main absorption peaks correspond to π→π* transitions. mdpi.com

| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

|---|---|---|---|

| d-d | 540 | 560 | ³A₂g → ³T₁g(P) |

| d-d | 463 | 450 | ³A₂g → ³T₁g(F) |

| d-d | 395 | 410 | ³A₂g → ³T₂g(F) |

This table provides a comparison of theoretical (TD-DFT) and experimental UV-Vis spectral data for a [Ni(AOYP)₂(OH₂)₂] complex, where AOYP is the analogous ligand 2-(5-amino- researchgate.netresearchgate.netresearchgate.net-oxadiazol-2-yl)phenol. A good agreement between the calculated and observed band positions was found. researchgate.net

Computational studies on the effect of molecular stacking on electronic properties are also relevant. For some oxadiazole derivatives, DFT calculations have shown that stacking arrangements can influence the HOMO-LUMO energy gap and absorption spectra, which is critical for applications in optoelectronic devices. nih.gov

Photophysical Properties and Optoelectronic Research Applications

Absorption and Emission Characteristics of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol Derivatives

Derivatives of this compound exhibit distinct absorption and emission spectra that are influenced by their molecular structure and substituents. In general, these compounds absorb ultraviolet (UV) light and emit light in the visible spectrum. For instance, novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles investigated in a tetrahydrofuran (B95107) (THF) solution display UV-Vis absorption and fluorescence emission spectra that suggest their potential for use in organic optical materials. tubitak.gov.tr

Studies on various 2-R-5-phenyl-1,3,4-oxadiazoles (where R is a substituent like methyl, phenyl, etc.) show intense absorption maxima around 300 nm in solvents like THF. mdpi.comnih.gov Upon excitation at this wavelength, they produce strong fluorescence, with emission peaks typically observed in the 325 nm to 425 nm range. mdpi.com The specific wavelengths are highly dependent on the substituents attached to the core structure. For example, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazole (B1606651) derivatives show fluorescence maxima at 466 nm and 485 nm in solution. nih.gov The emission can be significantly red-shifted in acidic media due to the protonation of the oxadiazole ring. nih.gov

A derivative designed as a pH probe, 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol, and its water-soluble version (C1) have been studied, with their absorption and emission maxima recorded in different solvents and pH environments. mdpi.com Another highly fluorescent material based on this scaffold, 2,5-bis-[5-(4-tert-butyl-phenyl)- mdpi.commdpi.comnih.govoxadiazol-2-yl]-phenol (SOX), emits bluish-green light with a peak at 486 nm in chloroform. kaist.ac.kr

Table 1: Absorption and Emission Maxima of Selected this compound Derivatives

| Derivative | Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Reference |

|---|---|---|---|---|

| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG | THF | ~300 | 325-425 | mdpi.com |

| 2,5-bis-[5-(4-tert-butyl-phenyl)- mdpi.commdpi.comnih.govoxadiazol-2-yl]-phenol (SOX) | Chloroform | - | 486 | kaist.ac.kr |

| 2,5-bis-[5-(4-tert-butyl-phenyl)- mdpi.commdpi.comnih.govoxadiazol-2-yl]-benzene-1,4-diol (DOX) | Chloroform | - | 573 | kaist.ac.kr |

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | Solution | - | 466 | nih.gov |

| Probe C1 (Protonated) | Water (pH 5.0) | 340 | 435 | mdpi.com |

| Probe C1 (Unprotonated) | Water (pH 7.0) | 370 | 450 | mdpi.com |

Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf or QY), which represents the ratio of photons emitted to photons absorbed. For this compound derivatives, these values can be quite high, indicating efficient light emission. For example, the excited-state intramolecular proton transfer (ESIPT) material SOX exhibits a high fluorescence quantum yield of 0.40 in solution and an even more enhanced value of 0.47 in a solid-state film. kaist.ac.kr

The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. Kinetic studies on SOX and its diol analogue (DOX) have been investigated using picosecond laser experiments to understand their fluorescence and phosphorescence decay. kaist.ac.kr For a series of bola-type oxadiazole derivatives, absolute quantum yields were measured using an integrating sphere, and weighted average decay times were also reported. mdpi.com A specific derivative, 2-(2,3,4,5,6-penta(9H-carbazol-9-yl)phenyl)-5-phenyl-1,3,4-oxadiazole (5CzOXD), shows a photoluminescence quantum yield of 8.6% at ambient conditions and a significantly higher 58.2% in degassed toluene, with a delayed decay time of 13 µs in a PMMA-doped film. researchgate.net The photoluminescence quantum yield (PLQY) can also be sensitive to environmental factors like pH; for one probe molecule, the PLQY in water decreased to almost one-eighth when the pH changed from 5.0 to 7.0. mdpi.com

Table 2: Photophysical Data for Selected Oxadiazole Derivatives

| Derivative | Medium | Quantum Yield (Φf / PLQY) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| 2,5-bis-[5-(4-tert-butyl-phenyl)- mdpi.commdpi.comnih.govoxadiazol-2-yl]-phenol (SOX) | Solution | 0.40 | - | kaist.ac.kr |

| SOX | Solid-state film | 0.47 | - | kaist.ac.kr |

| 2,5-bis-[5-(4-tert-butyl-phenyl)- mdpi.commdpi.comnih.govoxadiazol-2-yl]-benzene-1,4-diol (DOX) | Solution | 0.02 | - | kaist.ac.kr |

| DOX | Solid-state film | 0.13 | - | kaist.ac.kr |

| Probe C1 (Protonated) | Water (pH 5.0) | 0.08 | - | mdpi.com |

| Probe C1 (Unprotonated) | Water (pH 7.0) | 0.01 | - | mdpi.com |

| 5CzOXD | Degassed Toluene | 0.582 | 13 µs (in PMMA) | researchgate.net |

Solvatochromism and Environmental Effects on Photoluminescence

Solvatochromism is the phenomenon where a substance changes color in response to a change in solvent polarity. This effect is prominent in this compound derivatives due to changes in the dipole moment upon excitation. The emission spectra of certain oxadiazole-based bola molecules show shifts when measured in different solvents, indicating a sensitivity to the solvent environment. mdpi.com

The photoluminescence is also strongly affected by the pH of the medium. In acidic solutions, the protonation of one of the nitrogen atoms on the oxadiazole ring leads to a substantial red shift in both the absorption and fluorescence spectra. nih.gov This pH-dependent behavior is the basis for the development of colorimetric and fluorescent pH sensors. mdpi.comnih.gov For one such sensor, a colorimetric "turn-on" and a fluorescent "turn-off" response was detected in the pH range of 5.5–6.5. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Phenol-Oxadiazole Systems

A key photophysical process in this compound systems is Excited State Intramolecular Proton Transfer (ESIPT). kaist.ac.kr This process involves the transfer of the phenolic proton to a basic site on the same molecule, typically a nitrogen atom of the oxadiazole ring, after the absorption of light. fourwaves.com ESIPT occurs in molecules that possess both a proton-donating group (the phenol (B47542) -OH) and a proton-accepting group (the oxadiazole N atom) connected through a conjugated system. nih.gov

Upon photoexcitation, the acidity of the phenol and the basicity of the oxadiazole nitrogen increase, facilitating an ultrafast proton transfer. This creates an excited keto-tautomer, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a large separation between absorption and emission maxima). kaist.ac.krmdpi.com In the case of the derivative SOX, a strong intramolecular hydrogen bond between the hydroxyl and oxadiazole groups results in a nearly planar geometry, which facilitates the ESIPT process and leads to a virtually single keto fluorescence. kaist.ac.kr The resulting tautomer is often short-lived and rapidly reverts to the original enol form after emission, completing the photocycle. fourwaves.com This ESIPT property is crucial for applications such as photostabilizers and can lead to intense solid-state emission. fourwaves.commdpi.com

Charge Transfer Phenomena (Intraligand, Ligand-to-Metal)

Charge transfer processes are fundamental to the photophysical behavior of these compounds, especially in donor-acceptor systems and metal complexes. When the this compound scaffold is functionalized with electron-donating groups (like carbazole) and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon excitation. nih.govresearchgate.net The character of the electronic transition (e.g., a localized π-π* transition versus an ICT transition) is determined by the specific substitution pattern on the molecule. nih.gov

In the context of chemosensors, photoinduced electron transfer (PET) is a common mechanism for fluorescence quenching. mdpi.com For certain oxadiazole-based sensors, the fluorescence is quenched upon binding to analytes like nitroaromatic compounds. This occurs because an electron is transferred from the excited state of the fluorophore to the LUMO of the analyte, followed by non-radiative decay. mdpi.com

When these molecules act as ligands for metal ions, ligand-to-metal charge transfer (LMCT) can occur. The coordination of metal ions like Cu(II) to polyamine macrocycles containing the 2,5-diphenyl mdpi.commdpi.comnih.govoxadiazole unit can lead to total quenching of the ligand's fluorescence, a phenomenon often attributed to charge or energy transfer involving the metal's d-orbitals. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) as Ancillary Ligands or Emitters

The high fluorescence quantum yields and thermal stability of oxadiazole derivatives make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). They can function as electron-transporting materials, host materials, or as the primary light-emitting dopants.

Specifically, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazole derivatives have been successfully used as emitters in OLEDs that exhibit thermally activated delayed fluorescence (TADF). nih.gov These devices have achieved high external quantum efficiencies (EQE) of up to 23%. nih.govresearchgate.net A key advantage of these 2-methyl derivatives is their reduced efficiency roll-off at high brightness levels compared to their 2-phenyl counterparts. nih.gov For instance, an OLED using a 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole emitter maintained an EQE of 16% at a luminance of 1000 cd/m². nih.gov The inherent photophysical properties of stilbene-oxadiazole hybrids also suggest their potential in blue light-emitting applications. tubitak.gov.tr

Development of Fluorescent Chemosensors based on Oxadiazole Derivatives

The sensitivity of the fluorescence of this compound derivatives to their chemical environment has been widely exploited to develop highly selective and sensitive fluorescent chemosensors. mdpi.com These sensors can detect a variety of analytes, including metal ions, pH changes, and explosives.

Metal Ion Sensing: Macrocyclic ligands incorporating the 2,5-diphenyl mdpi.commdpi.comnih.govoxadiazole unit have been designed to selectively bind metal ions. nih.gov One such ligand behaves as a selective "OFF-ON" fluorescent sensor for Zn(II) at physiological pH, where fluorescence is enhanced upon chelation (Chelation-Enhanced Fluorescence, CHEF). nih.govresearchgate.net In contrast, the fluorescence is completely quenched by Cu(II). nih.gov Other derivatives have been developed for the selective recognition of Hg(II) ions through a "turn-off" mechanism, where the fluorescence is quenched upon binding. mdpi.com The discrimination between similar ions like Zn(II) and Cd(II) can be achieved through careful design of the ligand's coordinating units. rsc.org

pH Sensing: As mentioned, the pH-dependent photophysics of these compounds allows them to function as pH probes. A water-soluble derivative based on the 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton provides a real-time, naked-eye colorimetric and fluorescent response to pH changes in the slightly acidic range. mdpi.comnih.gov

Explosive Detection: Bola-type molecules with two oxadiazole cores have been shown to be effective "turn-off" fluorescent sensors for common nitro-explosive components like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com The sensing mechanism relies on fluorescence quenching via photoinduced electron transfer to the electron-deficient nitroaromatic compounds. mdpi.com

Table 3: Summary of Chemosensors Based on Oxadiazole Derivatives

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Polyamine Macrocycle | Zn(II) | "OFF-ON" (CHEF) | nih.gov |

| Polyamine Macrocycle | Cu(II) | Fluorescence Quenching | nih.gov |

| Bola-type Fluorophore | Hg(II) | "Turn-off" (Quenching) | mdpi.com |

| Bola-type Fluorophore | Nitro-explosives (DNT, TNT) | "Turn-off" (PET Quenching) | mdpi.com |

| Pyridinyl-Oxadiazole Derivative | pH (5.5-6.5) | Colorimetric "Turn-on" / Fluorescent "Turn-off" | nih.gov |

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Coordination Modes of Phenol-Oxadiazole Scaffolds

The design of ligands based on the phenol-oxadiazole framework is guided by several key principles. The 1,3,4-oxadiazole (B1194373) ring is an aromatic, electron-deficient heterocycle known for its high thermal and chemical stability. nih.govmdpi.com Its incorporation into a ligand scaffold can influence polarity, metabolic stability, and hydrogen bonding capabilities. nih.govtaylorfrancis.com The core scaffold, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, possesses multiple potential coordination sites: the phenolic oxygen and the two nitrogen atoms of the oxadiazole ring.

Typically, these scaffolds act as bidentate monoanionic ligands. Coordination with a metal ion usually occurs through the deprotonated phenolic oxygen and one of the adjacent nitrogen atoms of the oxadiazole ring, forming a stable five- or six-membered chelate ring. This chelation enhances the thermodynamic stability of the resulting metal complexes. The specific coordination mode can be influenced by the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands. researchgate.net For instance, while chelation is common, the oxadiazole nitrogen can also act as a bridging ligand to form polynuclear or polymeric structures. nih.govresearchgate.net The electronic properties of the ligand can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings, which in turn modulates the properties of the resulting metal complexes. nih.govresearchgate.net

Synthesis and Characterization of Transition Metal Complexes with this compound Analogs

The synthesis of transition metal complexes with phenol-oxadiazole ligands is generally straightforward. The most common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 2:1 ligand-to-metal molar ratio. researchgate.net The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid, often requiring reflux to ensure completion. researchgate.netannalsofrscb.ro The resulting metal complexes often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

For example, a series of complexes with the general formula [M(L)₂Cl₂], where L is the bidentate ligand 2-amino-5-phenyl-1,3,4-oxadiazole and M is Mn(II), Co(II), Ni(II), Cu(II), or Zn(II), were synthesized by reacting the ligand with the respective metal chlorides in aqueous ethanol. researchgate.net Similarly, complexes of a related ligand, 2-hydroxy-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)benzohydrazide, with various transition metals have also been reported. annalsofrscb.ro

The definitive structures and coordination geometries of these metal complexes are primarily determined using single-crystal X-ray diffraction. However, in many cases, spectroscopic and magnetic data are used to propose a likely structure. researchgate.netedu.krd Transition metal complexes of phenol-oxadiazole analogs exhibit diverse coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex.

Commonly observed geometries include octahedral, square pyramidal, and square planar. For instance, based on spectroscopic and magnetic measurements, an octahedral geometry was suggested for [M(L)₂Cl₂] complexes of Mn(II), Co(II), Ni(II), and Zn(II) with 2-amino-5-phenyl-1,3,4-oxadiazole. researchgate.net In a separate study, a Cu(II) complex with a related ligand was found to have a distorted square-pyramid geometry. mdpi.com The crystal structure of a different Cu(II) complex revealed an octahedral geometry with a significant Jahn-Teller distortion. nih.gov The versatility of the oxadiazole scaffold allows for the formation of not only mononuclear complexes but also more complex structures like dinuclear metallacyclophanes. mdpi.com

| Metal Ion | Proposed/Determined Geometry | Ligand System | Reference |

| Mn(II), Co(II), Ni(II), Zn(II) | Octahedral | 2-amino-5-phenyl-1,3,4-oxadiazole | researchgate.net |

| Cu(II) | Square-Pyramid | 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | mdpi.com |

| Cu(II) | Distorted Octahedral | 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | nih.gov |

| Pd(II), Pt(II) | Square Planar | bis(5-phenyl-1,3,4-oxadiazole-2-ylthio)mercury | edu.krd |

| Ag(I) | Linear / Trigonal | oxadiazole-functionalized α-aminophosphonate | nih.gov |

The coordination of the phenol-oxadiazole ligand to a metal center induces significant and predictable changes in its infrared (IR) and UV-Visible (UV-Vis) spectra, providing valuable evidence of complex formation.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes characteristic shifts. The broad band corresponding to the phenolic O-H stretch, typically found around 3400-3200 cm⁻¹, disappears, confirming the deprotonation of the phenol (B47542) group and its coordination to the metal ion. Furthermore, shifts in the vibrational frequencies of the C=N (azomethine) and C-O-C (ether) groups of the oxadiazole ring to lower or higher wavenumbers are indicative of the nitrogen atom's involvement in coordination. researchgate.net A shift in the phenolic C-O stretching frequency also confirms the participation of the oxygen atom in the metal-ligand bond.

| Functional Group | Typical Wavenumber (Free Ligand) | Change Upon Complexation | Reason |

| Phenolic O-H | ~3400-3200 cm⁻¹ | Disappears | Deprotonation and coordination of oxygen |

| Oxadiazole C=N | ~1610-1630 cm⁻¹ | Shifts (typically negative) | Coordination of nitrogen atom to metal |

| Phenolic C-O | ~1250-1300 cm⁻¹ | Shifts | Coordination of oxygen atom to metal |

| Oxadiazole C-O-C | ~1020-1070 cm⁻¹ | Shifts | Involvement of the oxadiazole ring in coordination |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the metal-ligand interactions and the electronic structure of the metal ion. The UV-Vis spectrum of the free ligand typically displays intense absorption bands in the UV region (260-320 nm) corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. researchgate.netnih.gov Upon complexation, these intraligand bands may shift (either bathochromically or hypsochromically). More importantly, new, often weaker, absorption bands may appear in the visible region of the spectrum. These new bands are generally assigned to two types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): These occur from the filled orbitals of the ligand to the empty or partially filled d-orbitals of the metal center. nih.gov

d-d Transitions: For transition metals with partially filled d-orbitals, these transitions occur between the d-orbitals that have been split by the ligand field. These bands are typically weak and provide information about the coordination geometry and electronic configuration of the metal ion. researchgate.net

| Transition Type | Typical Wavelength Range | Description |

| π → π | 230-280 nm | Intraligand transition within aromatic/heterocyclic rings. nih.gov |

| n → π | 300-320 nm | Intraligand transition involving non-bonding electrons. researchgate.net |

| LMCT | 370-400 nm | Charge transfer from ligand orbitals to metal d-orbitals. nih.gov |

| d-d | 600-900 nm | Electronic transitions between metal d-orbitals. researchgate.net |

Electronic Structure and Magnetic Properties of Metal Complexes

The electronic structure and magnetic properties of the metal complexes are dictated by the identity of the central metal ion and its coordination environment. Magnetic susceptibility measurements are a powerful tool to determine the number of unpaired electrons in a complex, thereby revealing its spin state.

For instance, studies on complexes of 2-amino-5-phenyl-1,3,4-oxadiazole with first-row transition metals have provided clear insights. researchgate.net The Zn(II) complex was found to be diamagnetic, as expected for a d¹⁰ configuration. In contrast, the complexes of Mn(II), Co(II), Ni(II), and Cu(II) were all paramagnetic. researchgate.net The measured effective magnetic moments (μ_eff) for these complexes correspond to high-spin configurations in an octahedral ligand field, indicating weak-field ligation by the phenol-oxadiazole ligand.

| Metal Complex | Effective Magnetic Moment (μ_eff) in B.M. | Number of Unpaired Electrons | Proposed Spin State |

| [Mn(L)₂Cl₂] | 4.68 | 5 | High Spin |

| [Co(L)₂Cl₂] | 4.11 | 3 | High Spin |

| [Ni(L)₂Cl₂] | 2.74 | 2 | High Spin |

| [Cu(L)₂Cl₂] | 1.63 | 1 | High Spin |

| [Zn(L)₂Cl₂] | Diamagnetic | 0 | - |

| (Data based on complexes with L = 2-amino-5-phenyl-1,3,4-oxadiazole) researchgate.net |

Photoluminescent Properties of Metal-Oxadiazole Complexes

A significant area of interest is the photoluminescent behavior of metal complexes derived from phenol-oxadiazole and related scaffolds. nih.govmdpi.com The 1,3,4-oxadiazole moiety itself is known to be a component of highly fluorescent molecules. nih.govmdpi.com Coordination to metal ions can either enhance the intrinsic ligand fluorescence, quench it, or lead to new emission bands originating from charge transfer or metal-centered states.

Complexes of d¹⁰ metal ions like Zn(II) or Al(III) are particularly noteworthy as they are redox-inactive and often exhibit strong luminescence based on ligand-centered transitions. A landmark example is an aluminum complex featuring a 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate ligand, which was reported as a bright blue emitter and a good electron transporter for use in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com

Complexes with heavy metal ions like Iridium(III) have also been developed. By functionalizing 2,5-diaryl-1,3,4-oxadiazole ligands, researchers have created ionic Ir(III) complexes that act as efficient yellow and red phosphorescent emitters in Light-Emitting Electrochemical Cells (LECs). nih.gov The ability to tune the emission color from blue to red by changing the metal center and ligand substituents highlights the versatility of this class of compounds for optoelectronic applications. nih.govmdpi.com

| Metal Center | Ligand Type | Emission Color | Max Emission (λ_max, EL) | Application | Reference |

| Al(III) | 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate | Blue | - | OLED Emitter | nih.govmdpi.com |

| Ir(III) | 2,5-diaryl-1,3,4-oxadiazole | Yellow | 552–564 nm | LEC Emitter | nih.gov |

| Ir(III) | Phenylpyridine & Oxadiazole | Red | 616–626 nm | LEC Emitter | nih.gov |

Investigation of Structure Activity Relationships and Mechanistic Insights in Biological Systems Excluding Clinical Human Trials

Mechanistic Aspects of Antioxidant Activity

The antioxidant properties of phenolic compounds containing a 1,3,4-oxadiazole (B1194373) moiety are a subject of considerable research interest. The ability of these molecules to neutralize reactive free radicals is key to their potential in mitigating oxidative stress, which is implicated in numerous degenerative diseases. nih.gov

The antioxidant capacity of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol analogues is frequently evaluated using established in vitro assays that measure their ability to scavenge stable free radicals or reduce metal ions. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov

In the DPPH assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, which results in the neutralization of the radical and a corresponding decrease in absorbance, typically measured spectrophotometrically. nih.govuobaghdad.edu.iq For instance, a study on 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols demonstrated their free-radical scavenging ability through this method. nih.gov Similarly, derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole have also been assessed for their potential to scavenge DPPH radicals. uobaghdad.edu.iq The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of a blue-colored complex. nih.govresearchgate.net This assay is based on a single electron transfer mechanism and provides a direct measure of the total antioxidant capacity of a compound. nih.gov Both DPPH and FRAP assays have been used to confirm the antioxidant potential of various phenol-bearing 1,3,4-oxadiazole derivatives. nih.govnih.gov

Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (5f) | DPPH | % Inhibition | High | nih.gov |

| 2,6-di-tert-butyl-4-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (5j) | DPPH | % Inhibition | High | nih.gov |

| 2,6-di-tert-butyl-4-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (5f) | FRAP | Absorbance | High | nih.gov |

| 2,6-di-tert-butyl-4-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (5j) | FRAP | Absorbance | High | nih.gov |

The antioxidant potential of the this compound scaffold is significantly influenced by the nature and position of substituents on the phenolic and phenyl rings. nih.govresearchgate.net The phenolic hydroxyl (-OH) group is paramount to the antioxidant activity, acting as a hydrogen donor to stabilize free radicals. The stability of the resulting phenoxyl radical is enhanced by resonance delocalization across the molecule. nih.gov

Studies on derivatives have shown that the presence of electron-donating groups (EDGs) on the aryl ring attached to the oxadiazole core generally enhances antioxidant activity. nih.gov For example, in a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, compounds with hydroxyl substituents on the aryl ring (like in compounds 5f and 5j ) exhibited the most significant free-radical scavenging ability in both DPPH and FRAP assays. nih.gov This is attributed to the ability of these groups to further stabilize the radical species through resonance. The steric hindrance provided by bulky groups like di-tert-butylphenol fragments can also contribute to the stability of the antioxidant molecule. mdpi.com

Conversely, the introduction of electron-withdrawing groups (EWGs) can diminish the antioxidant capacity. The nature and position of substituents have a marked impact on the antioxidant capabilities of these derivatives. nih.gov Combining the hindered phenol (B47542) moiety with the 1,3,4-oxadiazole ring is a strategic approach to creating effective antioxidants. mdpi.com

Elucidation of Anti-proliferative Mechanisms and Cytotoxicity in Cellular Models

The 1,3,4-oxadiazole nucleus is a key pharmacophore in the design of novel anti-cancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells.

Numerous studies have documented the cytotoxic effects of this compound analogues against a panel of human cancer cell lines. For example, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been tested against glioblastoma (U87, T98G, LN229), ovarian, breast, and lung cancer cell lines. nih.gov In one study, a derivative, compound 5 , which possesses the 1,3,4-oxadiazole ring, showed notable activity against all tested glioblastoma cell lines with an IC₅₀ value of approximately 35 µM. nih.gov

In another study, a series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were evaluated for their antiproliferative activities against human breast cancer cell lines MCF-7 and MDA-MB-453. nih.gov Certain compounds within this series demonstrated potent cytotoxicity, with one derivative exhibiting dose-dependent activity and reduced cell viability. nih.gov Furthermore, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have also been assessed against a panel of cancer cell lines, with one compound showing significant activity against specific non-small cell lung cancer (NCI-H460) and central nervous system cancer (SNB-19, SNB-75) cell lines at a 10 µM concentration. nih.gov

Table 2: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 5 (1,3,4-oxadiazole) | U87 (Glioblastoma) | IC₅₀ | ~35 µM | nih.gov |

| Compound 5 (1,3,4-oxadiazole) | T98G (Glioblastoma) | IC₅₀ | ~35 µM | nih.gov |

| Compound 5 (1,3,4-oxadiazole) | LN229 (Glioblastoma) | IC₅₀ | ~35 µM | nih.gov |

| Compound 7b (2-(phenoxymethyl) derivative) | MCF-7 (Breast) | IC₅₀ | Potent | nih.gov |

| Compound 7d (2-(phenoxymethyl) derivative) | MDA-MB-453 (Breast) | IC₅₀ | Potent | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS) | PGI | 65.12 | nih.gov |

The anti-proliferative effects of this compound derivatives are mediated through various mechanisms, with enzyme inhibition being a prominent pathway. One of the key targets identified is tubulin. Molecular docking studies have shown that certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues can bind efficiently to the hydrophobic cavity of the tubulin–combretastatin A4 complex, suggesting that their anticancer activity may stem from the inhibition of tubulin polymerization. nih.gov

Other enzymes have also been identified as potential targets. For instance, derivatives of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) were found to be multifunctional inhibitors of human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human β-secretase 1 (hBACE-1), enzymes relevant in neurodegenerative diseases but also highlighting the diverse inhibitory potential of this scaffold. nih.govresearchgate.net Some derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer. nih.gov

While enzyme inhibition is a well-explored mechanism, some 1,2,4-oxadiazole (B8745197) derivatives (an isomer of the 1,3,4-oxadiazole) have been reported to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, suggesting that DNA interaction could be a potential, though less explored, mechanism for related 1,3,4-oxadiazole compounds. biosynth.com

Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic potency of the this compound scaffold. Research indicates that the substituents on the phenyl ring play a significant role in determining the anticancer activity. nih.govnih.gov

In a study of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives, the presence and position of substituents on the phenoxymethyl (B101242) moiety were critical for cytotoxicity against breast cancer cells. nih.gov Similarly, for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols, the substitution pattern on the 5-aryl ring was a key determinant of anticancer activity. The compound bearing a 3,4,5-trimethoxyphenyl group (6h ) demonstrated the most significant activity against several cancer cell lines. nih.gov

In another series of novel oxadiazole derivatives, the comparison between 1,2,4-oxadiazole and 1,3,4-oxadiazole rings was explored. It was found that a 2,5-disubstituted-1,3,4-oxadiazole (compound 5 ) was particularly effective against glioblastoma cell lines. nih.gov These studies collectively underscore that modifications to the peripheral phenyl rings and the groups attached to the oxadiazole core are key strategies for developing more potent and selective anticancer agents based on this scaffold.

Investigation of Antimicrobial Mechanisms and Structure-Activity Relationships

The 1,3,4-oxadiazole scaffold is a prominent feature in many compounds exhibiting a broad spectrum of antimicrobial activities. Research into this compound and its analogues has aimed to identify key structural motifs that govern their efficacy against various microbial strains and to understand their mode of action at a molecular level.

Antibacterial Activity against Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The core 1,3,4-oxadiazole ring is considered a key pharmacophore, and substitutions on the phenyl rings significantly influence the antibacterial potency.

Studies have shown that the introduction of certain substituents can enhance antibacterial efficacy. For instance, derivatives bearing a furan (B31954) or nitro-furan ring have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The presence of a hydroxyl group on the mandelate (B1228975) residue in some derivatives appears to improve activity against Gram-positive bacteria. nih.gov Furthermore, the incorporation of a (piperidin-1-yl)sulfonyl moiety has been found to yield derivatives with potent action against S. aureus, including methicillin-resistant strains (MRSA). mdpi.com

The following table summarizes the antibacterial activity of selected 1,3,4-oxadiazole derivatives, highlighting the influence of different substituents.

| Compound ID | Substituent/Modification | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference(s) |

| Furan-derivative (F3) | Furan ring | S. aureus | 8 | nih.govnih.gov |

| E. coli | 16 | nih.govnih.gov | ||

| Furan-derivative (F4) | Furan ring with hydroxyl | S. aureus | 4 | nih.govnih.gov |

| E. coli | 16 | nih.govnih.gov | ||

| Nitro-furan derivative (I2) | Nitro-furan ring with hydroxyl | S. aureus | 4 | nih.govnih.gov |

| E. coli | 8 | nih.govnih.gov | ||

| Naphthofuran derivative (14a) | Naphthofuran moiety | P. aeruginosa, B. subtilis | 0.2 | mdpi.com |

| S. typhi, E. coli | 0.4 | mdpi.com | ||

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | 4-fluorophenyl at position 5, thiol at position 2 | E. coli, S. pneumoniae | More potent than ampicillin | mdpi.com |

| P. aeruginosa | >100 times more potent than ampicillin | mdpi.com |

Antifungal Activity against Fungal Strains

Analogous to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. These studies have revealed that specific structural modifications can lead to significant activity against various fungal pathogens.

The presence of a para-substituted phenyl group at position 5 of the oxadiazole ring has been linked to fungistatic and fungicidal activities against Candida albicans. nih.gov In a series of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetic acid derivatives, compounds with electron-withdrawing groups such as chloro, bromo, or nitro on the aryl ring at position 5 demonstrated greater antifungal activity compared to those with electron-releasing groups.

The antifungal activity of selected 1,3,4-oxadiazole derivatives is presented in the table below.

| Compound ID | Substituent/Modification | Fungal Strain(s) | Activity (MIC in µg/mL) | Reference(s) |

| Para-substituted phenyl derivative (F1) | p-Chlorophenyl at position 5 | C. albicans | 32 | nih.gov |

| Para-substituted phenyl derivative (F2) | p-Nitrophenyl at position 5 | C. albicans | 32 | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | 4-fluorophenyl at position 5, thiol at position 2 | A. fumigatus | More potent than terbinafine | mdpi.com |

| 3-acetyl-2,5-disubstituted 1,3,4-oxadiazole (1) | 4-fluorobenzoic acid derivative | C. albicans | 8 | researchgate.net |

Molecular Basis of Microbial Inhibition and SAR

The antimicrobial action of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation, several key structure-activity relationships have been established.

It is generally accepted that lipophilicity plays a crucial role in the transport of these molecules across the microbial cell membrane. nih.gov The presence of electronegative groups, such as chloro (Cl) or nitro (NO2), on the phenyl ring often enhances antimicrobial activity. nih.govnih.gov This is likely due to their influence on the electronic properties of the molecule, which may facilitate interaction with microbial targets.

For antibacterial action, some studies suggest that these compounds may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Molecular docking studies have shown that the oxadiazole ring and its substituents can fit into the active site of DNA gyrase, leading to its inhibition. nih.gov

In the case of antifungal activity, the mechanism may involve the inhibition of enzymes crucial for fungal cell wall synthesis or other metabolic pathways. The structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring are critical for determining the potency and spectrum of antifungal activity. For instance, the antitubercular activity of 5-aryl-1,3,4-oxadiazole-2-thiols increases in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, while activity against P. aeruginosa decreases in the order of 4-NO2 > 4-CH3 ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH3)2. mdpi.com

Enzyme Inhibition Studies (e.g., Tyrosinase, Notum Carboxylesterase, HDAC)

The 1,3,4-oxadiazole scaffold has also been identified as a valuable pharmacophore for the development of inhibitors against various enzymes implicated in a range of diseases.

Identification of Key Structural Features for Enzyme Inhibition

Research has focused on identifying the structural features of this compound derivatives that are critical for their enzyme inhibitory activity.

For tyrosinase inhibition , the presence of a thione functionality in some oxadiazole derivatives is thought to contribute to a metal-chelating effect, which is crucial for inhibiting this copper-containing enzyme. nih.gov Hydrophobic groups, such as cycloamine derivatives, also play a significant role in the inhibition. nih.gov For instance, a piperazine (B1678402) moiety has been shown to engage in extensive hydrophobic contact within the active site. nih.gov

In the case of Notum carboxylesterase inhibition , 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have emerged as potent inhibitors. nih.govucl.ac.uk Optimization studies have shown that specific substitutions on the phenyl ring are key to enhancing inhibitory potency. nih.govucl.ac.uk

For Histone Deacetylase (HDAC) inhibition , particularly HDAC6, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have demonstrated high potency and selectivity. nih.govacs.org The DFMO group acts as a zinc-binding group, which is a common feature of HDAC inhibitors. acs.org The fluorination of the oxadiazole appears to be critical, as non-fluorinated analogues show a significant loss of inhibitory activity. acs.org

The following table summarizes the inhibitory activities of selected oxadiazole derivatives against different enzymes.

| Compound Class | Target Enzyme | Key Structural Feature(s) | Inhibitory Activity (IC50/EC50) | Reference(s) |

| Oxadiazole-thione derivative (5) | Tyrosinase | Thione functionality, piperazine moiety | 0.87 ± 0.16 µM | nih.gov |